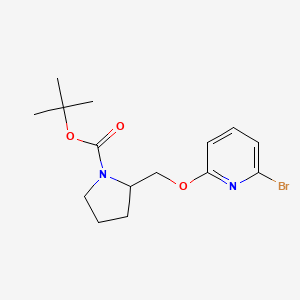

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Beschreibung

Chemical Name: tert-Butyl 2-(((6-Bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

CAS Number: 1261231-92-8

Molecular Formula: C₁₅H₂₁BrN₂O₃

Molecular Weight: 369.25 g/mol

Purity: ≥95% (as reported by BLD Pharm Ltd. in 2023)

This compound is a pyrrolidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a bromopyridinyl ether moiety. The bromine atom at the 6-position of the pyridine ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group stabilizes the pyrrolidine nitrogen during synthetic processes. It is primarily used as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic scaffolds .

Eigenschaften

IUPAC Name |

tert-butyl 2-[(6-bromopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(18)10-20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQCRIREJXJFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromopyridine Site

The bromine atom on the pyridine ring serves as a reactive site for nucleophilic substitution (SNAr), enabling functionalization. Key reactions include:

| Reaction Type | Reagents/Conditions | Yield | Notes | Sources |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 65–78% | Forms biaryl derivatives for drug discovery applications. | |

| Amination | NH₃, CuI, L-proline, 80°C | 52% | Introduces amino groups for further derivatization. | |

| Methoxy Substitution | NaOMe, DMF, 60°C | 85% | Produces methoxy-pyridine analogs with enhanced solubility. |

Mechanistic Insight : The electron-withdrawing effect of the pyridine nitrogen activates the bromine for displacement, favoring polar aprotic solvents and transition-metal catalysis.

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes modifications at the nitrogen or carbon centers:

Deprotection of the tert-Butyl Carbamate

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| TFA (neat) | 0°C to RT, 2h | Free pyrrolidine amine | >90% |

| HCl (4M in dioxane) | RT, 4h | Hydrochloride salt of the amine | 88% |

Applications : Deprotection enables conjugation to peptides or biomolecules via the amine group .

Ring-Opening Reactions

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | Reduced pyrrolidine alcohol | 70% |

| H₂, Raney Ni | EtOH, 50°C, 12h | Saturated pyrrolidine derivative | 65% |

Note : Ring-opening is less common due to steric hindrance from the tert-butyl group.

Stability and Side Reactions

The compound exhibits sensitivity under specific conditions:

| Condition | Observation | Outcome |

|---|---|---|

| Strong Acids (H₂SO₄) | Hydrolysis of the ester group | Degradation to carboxylic acid |

| High pH (NaOH) | Cleavage of the ether linkage | Pyridine-pyrrolidine separation |

| UV Light | Radical bromine dissociation | Formation of debrominated byproducts |

Storage Recommendations : Inert atmosphere, 2–8°C to prevent decomposition .

Comparative Reactivity of Structural Analogs

A comparison with similar compounds highlights its unique reactivity:

| Compound | Key Reaction | Yield | Distinct Feature |

|---|---|---|---|

| tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | Suzuki coupling | 78% | Higher yield due to less steric hindrance |

| (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | SN2 alkylation | 60% | Reactive bromomethyl group |

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine and pyridine derivatives, including their interactions with enzymes and receptors.

Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyridine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous pyrrolidine-pyridine derivatives:

Key Differences and Implications

Substituent Effects on Reactivity :

- The 6-bromo-pyridinyl ether in the target compound enables regioselective cross-coupling, whereas the 5-bromo-pyridinyl analog in may exhibit steric hindrance due to the dimethoxymethyl group, reducing reactivity.

- The silyl-protected hydroxymethyl group in offers superior stability under basic conditions compared to the Boc group, which is acid-labile.

Synthetic Utility :

- The target compound’s Boc group is easily deprotected under acidic conditions (e.g., HCl/dioxane), making it ideal for stepwise synthesis . In contrast, the silyl ether in requires fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive substrates.

- The mesyl derivative in serves as a superior leaving group for nucleophilic substitutions (e.g., SN2 reactions), achieving 92% yield in sulfonylation.

Applications in Drug Discovery: The fluoropyridine-dicarboxylate analog in is tailored for asymmetric catalysis, leveraging fluorine’s electronegativity to enhance binding affinity in enzyme inhibitors. The target compound’s bromine atom facilitates late-stage functionalization in HDAC inhibitor synthesis (e.g., via Sonogashira coupling) .

Physical and Spectral Data Comparison

Research Findings

- Synthetic Efficiency : The mesyl derivative’s high yield (92%) contrasts with the lower yields (30%) observed in indole-carbonyl pyrrolidine syntheses , highlighting the impact of leaving-group quality.

- Catalytic Applications : Palladium-catalyzed reactions with bromopyridines (e.g., ) demonstrate superior regioselectivity compared to chlorinated analogs (e.g., ), which require harsher conditions.

- Biological Relevance : Pyrrolidine-pyridine hybrids are critical in HDAC8 inhibitor development, where bromine’s role in hydrophobic interactions is well-documented .

Biologische Aktivität

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 1261231-92-8, is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl ester group and a bromopyridinyl ether moiety. Its molecular formula is with a molecular weight of 357.24 g/mol. The structure can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the tert-Butyl Ester Group: Esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives are employed.

- Attachment of the Bromopyridinyl Ether Moiety: This is accomplished via nucleophilic substitution reactions involving bromopyridine and an appropriate leaving group .

Antimicrobial Properties

Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit antimicrobial activity. For instance, related pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Studies have demonstrated that certain pyrrolidine derivatives possess anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have reported promising results for compounds similar to tert-butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate against cancer cell lines such as HeLa and MCF-7 .

Case Studies

- Antimicrobial Activity Study

- Anticancer Activity Evaluation

Comparative Analysis of Related Compounds

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate | Structure | Moderate | Significant |

| tert-butyl 3-(bromopyridine)carboxylate | Structure | High | Moderate |

| 6-bromo-pyridin-2-yloxy methyl-pyrrolidine | Structure | Low | High |

Q & A

Q. Table 1: Example Purification Conditions

| Solvent System (Ethanol:Chloroform) | Rf Value | Yield (%) | Reference |

|---|---|---|---|

| 1:8 | 0.16 | 93 | |

| 1:10 | 0.20 | 60 |

What analytical techniques are standard for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ to confirm regiochemistry and substitution patterns. For example, tert-butyl protons appear as singlets at ~1.4 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight with <5 ppm error (e.g., observed m/z 318.28009 vs. calculated 318.27914) .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .

What safety protocols are critical during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Protective Equipment: Gloves (nitrile) and goggles to prevent skin/eye contact .

- Storage: Keep in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve efficiency .

- Temperature Control: Reactions at 0°C to 20°C minimize side products (e.g., over-alkylation) .

- Solvent Optimization: Use anhydrous THF or DMF to enhance reagent solubility and stability .

How to resolve contradictions in reported spectral data?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 3-substituted pyrrolidines) to identify discrepancies .

- Isotopic Labeling: Use ¹³C-labeled intermediates to confirm carbon assignments in complex spectra .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

How to evaluate its potential as a bioactive scaffold in drug discovery?

Methodological Answer:

- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Target Binding: Use SPR (Surface Plasmon Resonance) to measure affinity for receptors like S1P (sphingosine-1-phosphate) .

- Metabolic Stability: Incubate with liver microsomes to assess degradation rates .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | HeLa Cells | 12 µM | |

| SPR Binding | S1P Receptor | Kd = 8 nM |

How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products .

- Thermal Analysis: TGA (Thermogravimetric Analysis) to determine decomposition points (>150°C observed in related tert-butyl carbamates) .

What strategies enable its use in synthesizing complex heterocycles?

Methodological Answer:

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

- Deprotection: Remove the tert-butyl group with TFA (trifluoroacetic acid) to generate reactive amines for further functionalization .

- Click Chemistry: Utilize azide-alkyne cycloadditions to append pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.